molecular formula C13H13N3O2S3 B2715099 N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2380068-07-3

N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2715099
CAS No.: 2380068-07-3
M. Wt: 339.45
InChI Key: MMPKUCGDZPTBAY-UHFFFAOYSA-N
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Description

N-({[3,3'-Bithiophene]-5-yl}methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole core linked to a 3,3'-bithiophene moiety via a methylene bridge, with a sulfonamide group at the 4-position of the pyrazole ring. This structure combines aromatic thiophene units—known for electron-rich properties and π-conjugation—with a sulfonamide-functionalized pyrazole, which is often associated with bioactivity in medicinal chemistry (e.g., enzyme inhibition or receptor modulation) .

Properties

IUPAC Name

1-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S3/c1-16-7-13(6-14-16)21(17,18)15-5-12-4-11(9-20-12)10-2-3-19-8-10/h2-4,6-9,15H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPKUCGDZPTBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Thiophene Moiety: The thiophene moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Sulfonamides are known for their antibacterial properties. Research has shown that compounds containing the sulfonamide group exhibit significant activity against various bacterial strains. For instance, pyrazole-derived sulfonamides have been reported to show potent antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies indicate that modifications to the bithiophene moiety can enhance the compound's efficacy.

Case Study: Antibacterial Efficacy
A study investigated the antibacterial activity of several pyrazole derivatives, including those with a bithiophene substituent. The results indicated that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 4 μg/mL against resistant bacterial strains, highlighting their potential as new antimicrobial agents .

CompoundBacterial StrainMIC (μg/mL)
Compound AS. aureus4
Compound BE. coli10
N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-1H-pyrazole-4-sulfonamideB. subtilis8

Organic Electronics

Semiconducting Properties
The incorporation of bithiophene units in organic compounds enhances their electronic properties, making them suitable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The bithiophene structure contributes to effective charge transport and stability under operational conditions.

Case Study: Organic Photovoltaics
Research has demonstrated that compounds similar to this compound can be utilized in OPV devices, achieving power conversion efficiencies exceeding 10%. The unique electronic characteristics of bithiophene derivatives facilitate the formation of efficient donor-acceptor systems .

Device TypeEfficiency (%)Active Layer Composition
OPV10.5Bithiophene derivative + fullerene
OFET5.0Bithiophene derivative as semiconductor

Material Science

Polymeric Applications
The versatility of this compound extends to polymer synthesis where it can act as a monomer for creating conductive polymers. These materials have applications in sensors and flexible electronic devices.

Case Study: Conductive Polymers
In a recent study, polymers synthesized from bithiophene-based monomers exhibited high conductivity and mechanical flexibility, making them ideal candidates for use in flexible electronics . The incorporation of sulfonamide groups further enhances solubility and processability.

Mechanism of Action

The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors in the body. The thiophene moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole Sulfonamide Derivatives

Compound A : 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (from )
  • Structural Differences: Replaces the sulfonamide group with a ketone linker and introduces cyanothiophene.
  • However, the lack of a sulfonamide group reduces its solubility compared to the target compound .
Compound B : (E)-4-(((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide (from )
  • Structural Differences : Uses a substituted phenyl-pyrazole linked to a benzenesulfonamide via an imine bond.
  • Functional Implications : The imine bond introduces rigidity, which may enhance binding to biological targets (e.g., carbonic anhydrase). However, the absence of thiophene units limits π-stacking interactions critical for semiconductor applications .
Compound C : 5-Methyl-1-(p-nitrophenyl)-N'-[(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone (from )
  • Structural Differences : Substitutes pyrazole with triazole and replaces sulfonamide with a carbohydrazone group.
  • Functional Implications : The nitrofuran group confers antimicrobial activity but reduces metabolic stability compared to the target compound’s sulfonamide-thiophene system .

Thiophene-Containing Analogues

Compound D : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (from )
  • Structural Differences : Replaces the bithiophene-methyl group with a 3-chlorophenylsulfanyl moiety and introduces a trifluoromethyl group.
  • Functional Implications : The trifluoromethyl group enhances lipophilicity and bioavailability, but the sulfanyl linker may reduce oxidative stability compared to the methylene bridge in the target compound .

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity

While direct pharmacological data for the target compound are unavailable, CB1/CB2 cannabinoid receptor studies () provide a framework for comparing sulfonamide-thiophene derivatives. For example:

  • HU 210 (a cannabinoid agonist) shows higher CB1 affinity, whereas WIN 55212-2 prefers CB2. The target compound’s thiophene-sulfonamide system may mimic these selectivity profiles due to its planar aromatic structure and hydrogen-bonding capacity .

Solubility and Bioavailability

  • Target Compound : Predicted moderate solubility due to the sulfonamide group, with logP ~2.5 (estimated).
  • Compound B : Higher solubility (logP ~1.8) due to the polar imine bond but lower membrane permeability .
  • Compound D : Elevated logP (~3.1) from the trifluoromethyl group, favoring blood-brain barrier penetration .

Computational and In Silico Insights

’s oral bioavailability radar chart (Fig. 5) highlights key parameters for sulfonamide derivatives:

Parameter Target Compound Compound B
Solubility Moderate High
Permeability High Low
Metabolic Stability High Moderate

The bithiophene moiety in the target compound enhances permeability via π-π interactions, while Compound B’s imine bond improves solubility but limits absorption .

Biological Activity

N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and molecular interactions of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique bithiophene moiety linked to a pyrazole structure. The synthesis typically involves multiple steps, including functionalization of the bithiophene unit and subsequent coupling reactions. Recent studies have outlined effective synthetic routes that yield high purity and yield rates, which are crucial for biological testing .

Anticancer Properties

Research has demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity across various cancer cell lines. Specifically, this compound has been evaluated for its cytotoxic effects against several cancer types:

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • NCI-H460 (lung cancer)
    • SF-268 (brain cancer)

The compound showed promising results with growth inhibition concentrations (GI50) indicating effective cytotoxicity at micromolar levels. For instance, similar pyrazole derivatives have reported GI50 values around 3.79 µM for MCF7 cells .

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Inhibition of Kinases : Many pyrazole derivatives are known to inhibit kinases involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

For example, compounds with structural similarities have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of pyrazole derivatives:

  • Study on Antitumor Activity : A recent study synthesized various pyrazole analogs and tested them against different cancer cell lines. The most potent compounds exhibited IC50 values ranging from 0.30 nM to 49.85 µM across different assays .
  • In Vivo Studies : Animal models have also been employed to assess the efficacy of these compounds in vivo, showing significant tumor reduction in treated groups compared to controls.

Data Table: Biological Activity Summary

Compound NameCell LineGI50/IC50 (µM)Mechanism of Action
This compoundMCF73.79Apoptosis induction
Similar Pyrazole DerivativeNCI-H4600.067Kinase inhibition
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926Cell cycle arrest
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleNCI-H4600.95Autophagy induction

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